molecular formula C14H8ClFN2OS B2424104 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 392289-83-7

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2424104
CAS RN: 392289-83-7
M. Wt: 306.74
InChI Key: OUYQJFKJIPSUCO-UHFFFAOYSA-N
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Description

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its diverse range. It has a molecular formula of C14H8ClFN2OS and an average mass of 306.742 Da .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can be confirmed by 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, also by single-crystal X-ray diffraction techniques .

Scientific Research Applications

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has seen significant advancements. Researchers have developed novel derivatives of benzothiazole, including our compound of interest. These molecules have been evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The inhibitory concentrations of these newly synthesized compounds were compared with standard reference drugs. Notably, the new benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis .

Anti-Inflammatory and Analgesic Properties

Another interesting application involves indole derivatives containing the benzothiazole moiety. Specifically, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities. These compounds exhibit promising effects, making them potential candidates for managing pain and inflammation .

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

While not directly related to our compound, benzothiazole derivatives play a role in the synthesis of other heterocyclic compounds. For instance, they contribute to the preparation of 2,4,6-tri-substituted-1,3,5-triazines. These triazines find applications in various fields, including materials science and pharmaceutical research .

Development of N-Substituted 6-Fluoro-3-(Piperidin-4-yl)-1,2-benzoxazole Derivatives

Our compound’s fluorinated benzothiazole scaffold has also been utilized in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These derivatives exhibit interesting biological properties and can serve as building blocks for drug discovery and development .

Trifluoromethylpyridines as Key Structural Motifs

Although not directly involving our compound, the trifluoromethylpyridine motif, which shares similarities with benzothiazole, plays a crucial role in agrochemicals and pharmaceuticals. Researchers have explored its applications in designing active ingredients for crop protection and medicinal purposes .

Molecular Docking Studies and Structure-Activity Relationships

Researchers have also investigated the structure-activity relationships (SAR) of benzothiazole derivatives. Molecular docking studies against specific targets (such as DprE1) have been conducted to identify potent inhibitors with enhanced anti-tubercular activity. Understanding the SAR helps guide further compound optimization and drug design.

properties

IUPAC Name

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYQJFKJIPSUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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